molecular formula C16H14INO4 B2936739 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide CAS No. 579518-98-2

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

Cat. No. B2936739
CAS RN: 579518-98-2
M. Wt: 411.195
InChI Key: RLSWXEOVBXMHJK-UHFFFAOYSA-N
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Description

“2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide” is a chemical compound with the CAS Number: 445003-33-8 . It has a molecular weight of 335.1 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for “2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide” is 1S/C10H10INO4/c1-15-8-3-6 (4-13)2-7 (11)10 (8)16-5-9 (12)14/h2-4H,5H2,1H3, (H2,12,14) . This code can be used to generate the molecular structure of the compound.

Scientific Research Applications

Pharmacological Insights and Chemical Synthesis

  • Chemical Derivatives and Pharmacological Evaluation : The synthesis and pharmacological evaluation of related compounds, such as 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides, have been explored for antimicrobial activities against pathogens like Gram-positive bacteria B. subtitles and Gram-negative bacteria E. coli. These studies highlight the role of chemical synthesis in developing compounds with potential therapeutic applications (Kumar, Sushil, & Khan, 2020).

  • Anti-Cancer and Anti-Inflammatory Agents : Compounds like 4′-Geranyloxyferulic acid demonstrate the potential for dietary feeding colon cancer chemopreventive agents. Such compounds, when administered in various forms (e.g., inclusion complexes in cyclodextrins), have shown protective effects on colon cancer growth and development. This indicates the potential of complex chemical compounds in cancer prevention and therapy (Epifano, Fiorito, Taddeo, & Genovese, 2015).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO4/c1-21-14-8-11(9-19)7-13(17)16(14)22-10-15(20)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSWXEOVBXMHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

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